Cyclopropyl(pyridin-2-yl)methanamine
Description
Cyclopropyl(pyridin-2-yl)methanamine is a bicyclic amine featuring a cyclopropyl group attached to a pyridin-2-yl moiety via a methanamine bridge. This compound (CAS 535925-68-9) is a versatile building block in medicinal chemistry, particularly in the synthesis of phosphodiesterase 10A (PDE10A) inhibitors for psychiatric disorders such as schizophrenia . Its structural rigidity, imparted by the cyclopropane ring, enhances binding affinity to biological targets while maintaining metabolic stability. The pyridin-2-yl group contributes to hydrogen-bonding interactions, critical for target engagement. Commercial sources report purities up to 97% (e.g., Combi-Blocks, ST-1778) , and it is frequently utilized in Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions .
Properties
IUPAC Name |
cyclopropyl(pyridin-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c10-9(7-4-5-7)8-3-1-2-6-11-8/h1-3,6-7,9H,4-5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFYIHZIVTALTCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40397921 | |
| Record name | cyclopropyl(pyridin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40397921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
535925-68-9 | |
| Record name | cyclopropyl(pyridin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40397921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopropyl(pyridin-2-yl)methanamine can be synthesized through several methods. One common approach involves the reaction of cyclopropylamine with pyridine-2-carbaldehyde under reductive amination conditions. This reaction typically requires a reducing agent such as sodium triacetoxyborohydride and is carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Cyclopropyl(pyridin-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like copper catalysts or hypervalent iodine.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidation: Copper catalysts, hypervalent iodine, and water under mild conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles in the presence of a suitable base.
Major Products:
Oxidation: Pyridin-2-yl-methanones.
Reduction: this compound derivatives.
Substitution: Functionalized this compound compounds.
Scientific Research Applications
Cyclopropyl(pyridin-2-yl)methanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of Cyclopropyl(pyridin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the nature of the target.
Comparison with Similar Compounds
Pyridine Substitution Variants
- Cyclopropyl(pyridin-3-yl)methanamine (CAS 535925-69-0):
Shifting the pyridine nitrogen to the 3-position alters electronic properties and hydrogen-bonding capacity. This variant shows reduced potency in PDE10A inhibition compared to the 2-pyridinyl analogue due to misalignment with key receptor residues . - [Cyclopropyl(4-methylpyridin-2-yl)methyl]amine dihydrochloride (CAS 1203308-27-3):
The 4-methyl substituent enhances lipophilicity (clogP +0.5 vs. parent compound) and improves blood-brain barrier penetration, making it favorable for CNS-targeted therapies .
Functional Group Modifications
- Cyclopropyl(pyridin-2-yl)methanone (CAS 57276-28-5): Replacing the amine with a ketone eliminates basicity, reducing solubility in aqueous media (logS −3.2 vs. −2.5 for the parent compound) and diminishing PDE10A inhibitory activity (IC₅₀ > 1 µM vs. 0.2 nM for derivatives of the parent) .
- (R)-(5-Bromopyridin-2-yl)(cyclopropyl)methanamine (BD02177230): Bromination at the 5-position increases molecular weight (MW 228.1 vs.
Physicochemical Properties
Biological Activity
Cyclopropyl(pyridin-2-yl)methanamine is an organic compound characterized by a cyclopropyl group attached to a pyridine ring and an amine functional group. Its unique structural features contribute to its potential biological activity, particularly in pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.
- Chemical Formula : C₉H₁₂N₂
- Molecular Weight : Approximately 148.21 g/mol
- Structure : Contains a cyclopropyl moiety and a pyridine ring.
This compound exhibits several mechanisms of action that contribute to its biological activity:
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit various enzymes, which may play a role in modulating metabolic pathways.
- Receptor Binding : Its structure allows for potential interactions with specific receptors, influencing cellular signaling pathways.
- Oxidation Reactions : It participates in oxidation reactions involving primary and secondary amines, leading to the formation of aldehydes and ketones .
Biological Activity
Research indicates that this compound shows promise in several biological contexts:
- Pharmacological Applications : Preliminary studies suggest potential applications as an antidepressant or analgesic due to its structural similarities with known pharmacological agents.
- Neurological Disorders : The compound is being explored for its therapeutic properties in treating neurological conditions, highlighting its relevance in drug development.
Table 1: Biological Activity Overview
Study on Enzyme Inhibition
A study focused on the enzyme inhibition potential of this compound found that it could effectively inhibit certain enzymes involved in metabolic pathways. This inhibition could lead to altered concentrations of key metabolites, which may have therapeutic implications.
Pharmacological Development
In the context of pharmacological development, this compound has been investigated for its role as a lead compound for new pharmaceuticals targeting neurological disorders. Its unique structure may enhance selectivity towards specific biological targets compared to simpler analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
